molecular formula C12H14O B12573551 (1R)-2-benzylidenecyclopentan-1-ol CAS No. 189153-98-8

(1R)-2-benzylidenecyclopentan-1-ol

Cat. No.: B12573551
CAS No.: 189153-98-8
M. Wt: 174.24 g/mol
InChI Key: OTWFRIUNWJAZES-GFCCVEGCSA-N
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Description

(1R)-2-Benzylidenecyclopentan-1-ol is a chiral organic compound of interest in advanced materials science and medicinal chemistry research. This compound features a cyclopentan-1-ol core with a benzylidene substituent, a structural motif shared with several high-performance molecules. Researchers are exploring its potential based on the demonstrated applications of its analogs. Benzylidenecyclopentanone derivatives are prominent as photoinitiators in polymerization processes, particularly in two-photon photopolymerization (TPP) . These systems are crucial for fabricating micron- and submicron-scale 3D structures, such as micro-optical elements and X-ray microlenses, with feature sizes as small as 45 nm . The mechanism involves the absorption of light, leading to radical generation that initiates polymerization, with enhanced efficiency observed in structurally optimized derivatives . Furthermore, the specific stereochemistry of the cyclopentanol ring is critical in pharmaceutical research. Studies on reversible covalent ligands for PPARγ, a target for type 2 diabetes, show that the (1S, 2R) stereoisomer of 2-aminocyclopentan-1-ol exhibits potent inhibitory activity against kinase-mediated phosphorylation, while other stereoisomers are far less active . This highlights the profound impact of stereochemistry on biological activity and binding modes, suggesting the (1R) configuration of 2-benzylidenecyclopentan-1-ol may confer unique properties for investigating enzyme targets or drug discovery . The compound is offered exclusively for research and further manufacturing applications. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

189153-98-8

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(1R)-2-benzylidenecyclopentan-1-ol

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9,12-13H,4,7-8H2/t12-/m1/s1

InChI Key

OTWFRIUNWJAZES-GFCCVEGCSA-N

Isomeric SMILES

C1C[C@H](C(=CC2=CC=CC=C2)C1)O

Canonical SMILES

C1CC(C(=CC2=CC=CC=C2)C1)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Base Catalysis: The aldol condensation is typically catalyzed by bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic media. For example, a mixture of benzaldehyde and cyclopentanone in ethanol with NaOH solution (1N) stirred at room temperature for 12 to 72 hours yields the α,β-unsaturated ketone intermediate with high efficiency.

  • Temperature: Reactions are generally performed at room temperature or slightly elevated temperatures (up to reflux) depending on the solvent system and scale.

  • Solvent: Ethanol or ethanol/water mixtures are commonly used solvents, facilitating both solubility and reaction kinetics.

  • Reaction Time: Typically ranges from 12 to 72 hours to ensure complete conversion and high yield.

Mechanistic Insights

  • The base deprotonates the α-position of cyclopentanone, generating an enolate ion.
  • The enolate attacks the carbonyl carbon of benzaldehyde, forming a β-hydroxyketone intermediate.
  • Under the reaction conditions, dehydration occurs to yield the α,β-unsaturated ketone (benzylidene cyclopentanone).
  • The stereochemistry at the 1-position (1R) is controlled in subsequent reduction steps.

Representative Data Table: Aldol Condensation Conditions and Yields

Entry Cyclopentanone (mmol) Benzaldehyde (mmol) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%) Reference
1 10 20 NaOH (0.1 M) EtOH 0 12 88
2 30 25 NaOH (1N) EtOH/H2O (1:1) RT 72 85-90
3 10 20 KOH (0.24 eq) EtOH RT 12 80-90

Selective Reduction to (1R)-2-Benzylidenecyclopentan-1-ol

Following aldol condensation, the α,β-unsaturated ketone intermediate is reduced to the allylic alcohol, (1R)-2-benzylidenecyclopentan-1-ol.

Reducing Agents and Conditions

  • Sodium Borohydride (NaBH4): Commonly used for selective reduction of the ketone carbonyl to the corresponding alcohol without affecting the double bond.

  • Diisobutylaluminum Hydride (DIBAL-H): Used under low temperature (-20 °C) in dry solvents such as dichloromethane (DCM) for high stereoselectivity and yield.

  • Reaction Atmosphere: Typically performed under inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.

  • Temperature: Low temperatures (-20 °C to 0 °C) favor selective reduction and control stereochemistry.

Stereochemical Control

  • The reduction step is crucial for obtaining the (1R) enantiomer.
  • Chiral catalysts or enzymatic methods can be employed for asymmetric induction, but classical chemical reductions with NaBH4 or DIBAL-H under controlled conditions also yield high enantiomeric excess.

Representative Data Table: Reduction Conditions and Yields

Reducing Agent Solvent Temp (°C) Time (h) Yield (%) Enantiomeric Excess (ee) Reference
NaBH4 MeOH or EtOH 0 to RT 1-3 85-95 Not specified
DIBAL-H DCM -20 to 0 1-2 96 High (up to 98% ee)

Advanced One-Pot Concurrent Chemoenzymatic Methods

Recent research has developed one-pot chemoenzymatic cascades combining organocatalysis and enzymatic reduction to achieve asymmetric α-benzylation of cyclic ketones, including cyclopentanone derivatives.

Method Overview

  • Organobismuth catalysts promote aldol condensation under mild conditions.
  • Enzymatic reduction using engineered YqjM mutants and glucose dehydrogenase (GDH) provides high stereoselectivity.
  • Reaction performed in phosphate-buffered saline (PBS) with isooctane cosolvent at 30 °C for 24 hours.

Performance Metrics

  • Yields up to 92% (GC analysis).
  • Enantiomeric excess up to 98%.
  • Kinetic parameters of enzyme mutants show high catalytic efficiency (kcat/KM) for substrates.

Advantages

  • Mild reaction conditions.
  • High stereoselectivity.
  • Environmentally friendly due to enzymatic catalysis.
  • Potential for scale-up in pharmaceutical synthesis.

Purification and Characterization

  • The crude product from reduction is typically purified by silica gel column chromatography using petroleum ether/ethyl acetate mixtures (e.g., 10:1) to isolate pure (1R)-2-benzylidenecyclopentan-1-ol.
  • Characterization includes 1H and 13C NMR, HRMS, melting point, and chiral HPLC to confirm structure and enantiomeric purity.

Summary Table of Preparation Methods

Step Method/Agent Conditions Yield (%) Notes Reference
Aldol Condensation NaOH or KOH base EtOH or EtOH/H2O, RT, 12-72 h 85-90 Forms α,β-unsaturated ketone
Reduction NaBH4 MeOH/EtOH, 0 °C to RT, 1-3 h 85-95 Selective ketone reduction
Reduction DIBAL-H DCM, -20 to 0 °C, 1-2 h 96 High stereoselectivity
One-pot chemoenzymatic Organobismuth + YqjM enzyme PBS + isooctane, 30 °C, 24 h 92 High ee (98%), mild conditions

Chemical Reactions Analysis

Types of Reactions

(1R)-2-benzylidenecyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzylidene group can be reduced to form a cyclopentylmethyl derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylidenecyclopentanone.

    Reduction: Formation of cyclopentylmethylcyclopentanol.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

(1R)-2-benzylidenecyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-2-benzylidenecyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Stereochemical Comparisons: Enantiomeric and Diastereomeric Effects

highlights the critical role of stereochemistry in σ1 receptor (σ1R) binding. Key findings include:

  • (R)-12 (cyan in Figure 8A) adopts a binding conformation that optimizes hydrophobic interactions with σ1R residues like Leu105 and Val120, whereas (S)-13 (green) shows weaker enthalpic contributions due to steric clashes with Tyr173 .
  • The (1R)-configuration in cyclopentanol derivatives enhances receptor compatibility compared to (S)-counterparts, as seen in the higher binding enthalpy of (R)-17 vs. (S)-17 (Figure 8C) .

Table 1: Stereochemical Impact on σ1R Binding

Compound Configuration Key Residue Interactions Enthalpic Contribution (kcal/mol)
(R)-12 R Leu105, Val120 -9.2 (hypothetical)
(S)-13 S Tyr173 (clash) -6.8 (hypothetical)
(1R)-Target* R Leu105, Val120 (predicted) -8.5–9.5 (inferred)

*Inferred for (1R)-2-benzylidenecyclopentan-1-ol based on structural analogy to (R)-12 .

Functional Group Comparisons

2.2.1 Benzylidene vs. Aminobutyl Substituents Compared to 1-(1-Aminobutan-2-yl)cyclopentan-1-ol (), which features an aminobutyl group, (1R)-2-benzylidenecyclopentan-1-ol exhibits distinct properties:

  • Reactivity: The benzylidene group’s conjugated system enables electrophilic aromatic substitution, while the aminobutyl group in ’s compound supports nucleophilic reactions (e.g., amide bond formation) .
  • Solubility: The amino group in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol enhances water solubility (logP ~1.2 estimated), whereas the benzylidene group in the target compound increases hydrophobicity (logP ~2.8 estimated).

Table 2: Functional Group Influence on Properties

Compound Key Functional Group Molecular Weight (g/mol) logP (Estimated) Applications
(1R)-2-Benzylidenecyclopentan-1-ol Benzylidene 190.24 2.8 Medicinal chemistry
1-(1-Aminobutan-2-yl)cyclopentan-1-ol Aminobutyl 157.25 1.2 Agrochemicals, materials
Pharmacological Activity

’s MD simulations suggest that benzylidene-containing cyclopentanols (e.g., (R)-12) bind more strongly to σ1R than non-aromatic analogs. The benzylidene group’s π-system facilitates interactions with aromatic residues (Phe107, Tyr173), while cyclopentanol’s hydroxyl group hydrogen-bonds with Glu172 . In contrast, 1-(1-Aminobutan-2-yl)cyclopentan-1-ol () lacks aromaticity, limiting σ1R affinity but enhancing utility in non-pharmacological domains like polymer synthesis .

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